molecular formula C13H24N2O2 B1486633 4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid CAS No. 1206679-76-6

4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1486633
CAS No.: 1206679-76-6
M. Wt: 240.34 g/mol
InChI Key: HRVKEZFQQHUFRG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclohexane ring. One common approach is to begin with cyclohexanone, which undergoes a series of reactions to introduce the piperazine and ethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the cyclohexane ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid.

  • Reduction: Formation of cyclohexane-1-carboxylic acid.

  • Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: It has shown promise in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: Its chemical properties make it useful in the production of polymers and other industrial materials.

Mechanism of Action

4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid is structurally similar to other piperazine derivatives, such as 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. its unique combination of cyclohexane and carboxylic acid groups sets it apart, potentially leading to different biological activities and applications.

Comparison with Similar Compounds

  • 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

  • 4-(4-Ethylpiperazin-1-yl)benzoic acid

  • 4-(4-Ethylpiperazin-1-yl)phenylacetic acid

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h11-12H,2-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVKEZFQQHUFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid
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4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid
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4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid
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4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid
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4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 6
4-(4-Ethylpiperazin-1-yl)cyclohexane-1-carboxylic acid

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